molecular formula C17H24N2O3S2 B2434166 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952965-86-5

5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2434166
CAS No.: 952965-86-5
M. Wt: 368.51
InChI Key: WJTBWLXAAMXKTE-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule featuring a sulfonamide functional group linked to a piperidine scaffold that is modified with a furanyl moiety. The distinct molecular architecture of this compound, which integrates heterocyclic thiophene and furan rings with a piperidine core, makes it a valuable intermediate for researchers in medicinal chemistry. Sulfonamide-based compounds are extensively investigated for their diverse biological activities, including potential as antimicrobial agents, particularly against resistant strains . The piperidine ring is a privileged structure in drug discovery, found in over twenty classes of pharmaceuticals and known to contribute significantly to a molecule's pharmacological profile and bioavailability . This specific compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential applications, which may include serving as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against novel biological targets.

Properties

IUPAC Name

5-ethyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-2-16-5-6-17(23-16)24(20,21)18-12-14-7-9-19(10-8-14)13-15-4-3-11-22-15/h3-6,11,14,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBWLXAAMXKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Formation

Retrosynthetic Analysis

The target molecule can be dissected into three primary intermediates:

  • Furan-2-ylmethyl-piperidine derivative : Formed via alkylation of piperidine with furan-2-ylmethyl halides.
  • 5-Ethylthiophene-2-sulfonyl chloride : Synthesized through sulfonation and chlorination of 5-ethylthiophene.
  • Coupling of intermediates : Achieved via nucleophilic substitution between the piperidine derivative and sulfonyl chloride.

Stepwise Synthesis Protocol

Step 1: Synthesis of 1-(Furan-2-ylmethyl)Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is alkylated with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the secondary amine intermediate.

Reaction equation :
$$
\text{Piperidin-4-ylmethanamine} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine} + \text{HBr}
$$

Step 2: Preparation of 5-Ethylthiophene-2-Sulfonyl Chloride

5-Ethylthiophene undergoes electrophilic sulfonation using chlorosulfonic acid at 0–5°C, followed by chlorination with phosphorus pentachloride (PCl₅) in pyridine. This two-step process converts the thiophene ring into the corresponding sulfonyl chloride.

Critical conditions :

  • Temperature : Maintained below 5°C to prevent side reactions.
  • Solvent : Dichloromethane for sulfonation; pyridine acts as an acid scavenger during chlorination.
Step 3: Coupling Reaction

The amine intermediate reacts with 5-ethylthiophene-2-sulfonyl chloride in a Schotten-Baumann-type reaction. The process involves dissolving the amine in aqueous acetone, adding the sulfonyl chloride dropwise at 0°C, and stirring for 6–8 hours. The product precipitates and is purified via recrystallization from ethanol.

Yield optimization :

  • Excess sulfonyl chloride (1.2 equivalents) improves conversion.
  • Triethylamine (TEA) as a base enhances nucleophilicity of the amine.

Reaction Conditions and Catalytic Systems

Temperature and Solvent Effects

  • Alkylation step : THF outperforms dimethylformamide (DMF) due to better solubility of piperidine derivatives and milder reaction conditions.
  • Sulfonation/chlorination : Dichloromethane’s low polarity minimizes side reactions during sulfonyl chloride formation.

Catalysts and Reagents

Step Catalyst/Reagent Role Impact on Yield
Alkylation K₂CO₃ Base (deprotonates amine) 85–90%
Sulfonation ClSO₃H Electrophilic sulfonating agent 70–75%
Chlorination PCl₅ Chlorinating agent 95% conversion
Coupling TEA Base (neutralizes HCl) 80–85%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for the sulfonation and chlorination steps, reducing reaction times from 48 hours to 2–4 hours. This method enhances heat transfer and minimizes decomposition risks.

Green Chemistry Approaches

  • Solvent recovery : THF and dichloromethane are recycled via distillation, reducing waste.
  • Catalyst substitution : Phosphorus oxychloride (POCl₃) replaces PCl₅ in some protocols, generating less acidic byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 6.35–6.15 (m, 3H, furan), 3.75–3.60 (m, 4H, piperidine-CH₂).
  • LC-MS : m/z 369.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥98% purity after recrystallization.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide bond is prone to hydrolysis under acidic conditions. Strategies include:

  • Storing the compound in anhydrous environments.
  • Using stabilizers like ascorbic acid during long-term storage.

Byproduct Formation

  • Major byproduct : N,N-di-sulfonated piperidine (5–7% yield).
  • Mitigation : Controlled stoichiometry (1:1 amine:sulfonyl chloride) and slow addition rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Starting from commercially available piperidine derivatives, the furan-2-ylmethyl group is introduced via nucleophilic substitution.
  • Thiophene Ring Functionalization : The thiophene ring is functionalized with an ethyl group at the 5-position through Friedel-Crafts alkylation.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting the functionalized thiophene with a sulfonyl chloride derivative under basic conditions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways, leading to the development of novel compounds that may exhibit interesting chemical properties.

Biology and Medicine

The biological applications of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide are particularly noteworthy:

  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent, especially in anti-inflammatory and anticancer research. Its structural features suggest interactions with various biological targets, which could lead to therapeutic applications.
  • Mechanism of Action : Although not fully understood, it is believed that this compound interacts with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and interfere with normal biological processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. Results indicated significant activity against multidrug-resistant bacteria, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

Cytotoxic Effects on Cancer Cell Lines

In another case study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. These findings point to its potential use in cancer therapeutics.

Industrial Applications

In industry, the properties of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may be leveraged for developing new materials such as polymers or coatings that require specific chemical functionalities. Its unique structure can enhance material properties like durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide distinguishes it from similar compounds. Sulfonamides are known for their ability to inhibit enzymes by mimicking natural substrates, which can be advantageous in drug development. Additionally, the combination of the thiophene, piperidine, and furan rings provides a unique scaffold that can be further modified for specific applications.

Biological Activity

5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS Number: 952965-86-5) is a novel compound that has garnered attention due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is C17H24N2O3S2C_{17}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 368.5 g/mol. The compound features a thiophene ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H24N2O3S2C_{17}H_{24}N_{2}O_{3}S_{2}
Molecular Weight368.5 g/mol
CAS Number952965-86-5

Research indicates that thiophene-based sulfonamides, including the compound , exhibit noncompetitive inhibition of carbonic anhydrase isoenzymes (hCA-I and hCA-II). The sulfonamide group mimics natural substrates, allowing it to bind effectively to active sites on these enzymes, thereby inhibiting their function.

Key Findings:

  • Inhibition Potency : The IC50 values for hCA-I ranged from 69 nM to 70 µM, while for hCA-II, they ranged from 23.4 nM to 1.405 µM .
  • Kinetic Parameters : K_i values were reported between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy due to its ability to inhibit tumor growth through enzyme modulation. Thiophene derivatives have been studied for their anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Thiophene Derivatives : A study evaluated several thiophene-based sulfonamides and found that they exhibited promising anticancer activity with IC50 values below those of established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds interact with proteins involved in cancer progression, primarily through hydrophobic contacts and limited hydrogen bonding .

Applications in Medicine

The unique structural features of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide position it as a candidate for drug development in several therapeutic areas:

  • Anti-inflammatory Agents : Due to its interaction with carbonic anhydrases, it may also exhibit anti-inflammatory properties.
  • Neurological Disorders : The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .

Q & A

Advanced Research Question

  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., ethynyl groups enhance electron density, accelerating electrophilic attacks) .
  • Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects .
  • X-ray crystallography : Resolve bond-length variations (e.g., C-S bond elongation in sulfonamides) to infer electronic delocalization .

How can researchers address low yields in multi-step syntheses involving piperidine-functionalized intermediates?

Advanced Research Question

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine amines to prevent side reactions .
  • Microwave enhancement : Reduce reaction times (e.g., 10 min vs. hours) for steps like Sonogashira coupling .
  • Workflow optimization : One-pot strategies for sequential functionalization (e.g., thiophene bromination followed by cross-coupling) .

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